molecular formula C15H16N6O B12225682 6-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]pyridine-2-carbonitrile

6-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]pyridine-2-carbonitrile

Cat. No.: B12225682
M. Wt: 296.33 g/mol
InChI Key: MTSOMZQSYSIIOW-UHFFFAOYSA-N
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Description

6-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]pyridine-2-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyridine ring substituted with a piperazine moiety, which is further functionalized with a methoxypyrimidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]pyridine-2-carbonitrile typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 4-(4-methoxypyrimidin-2-yl)piperazine with 2-chloropyridine-3-carbonitrile under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification steps like recrystallization or chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The piperazine and pyridine rings can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are common.

    Substitution: Halogenated reagents or strong bases like sodium hydride (NaH) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of 6-[4-(4-Hydroxypyrimidin-2-yl)piperazin-1-yl]pyridine-2-carbonitrile.

    Reduction: Formation of 6-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]pyridine-2-amine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]pyridine-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in targeting specific receptors or enzymes.

Mechanism of Action

The mechanism of action of 6-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]pyridine-2-carbonitrile largely depends on its interaction with specific molecular targets. For instance, it may act as an inhibitor or modulator of certain enzymes or receptors. The methoxypyrimidine and piperazine moieties are likely involved in binding to the active site of the target, thereby affecting its function. Detailed studies involving molecular docking and biochemical assays are necessary to elucidate the exact pathways and interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Pyrimidyl)piperazine: A piperazine-based derivative with similar structural features.

    2-(1-Piperazinyl)pyrimidine: Another compound with a piperazine and pyrimidine moiety.

    4-(4-Methoxypyrimidin-2-yl)piperazine: Shares the methoxypyrimidine group.

Uniqueness

6-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]pyridine-2-carbonitrile is unique due to its combination of a pyridine ring with a piperazine moiety functionalized with a methoxypyrimidine group. This unique structure allows for specific interactions and reactions that may not be possible with other similar compounds.

Properties

Molecular Formula

C15H16N6O

Molecular Weight

296.33 g/mol

IUPAC Name

6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyridine-2-carbonitrile

InChI

InChI=1S/C15H16N6O/c1-22-14-5-6-17-15(19-14)21-9-7-20(8-10-21)13-4-2-3-12(11-16)18-13/h2-6H,7-10H2,1H3

InChI Key

MTSOMZQSYSIIOW-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC=C1)N2CCN(CC2)C3=CC=CC(=N3)C#N

Origin of Product

United States

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